molecular formula C9H13NO B13561699 (2S)-2-(5-methylfuran-2-yl)pyrrolidine CAS No. 1039033-93-6

(2S)-2-(5-methylfuran-2-yl)pyrrolidine

Cat. No.: B13561699
CAS No.: 1039033-93-6
M. Wt: 151.21 g/mol
InChI Key: LGGXPKQFJZIICN-QMMMGPOBSA-N
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Description

(2S)-2-(5-methylfuran-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring. This compound features a furan ring substituted with a methyl group at the 5-position, attached to the 2-position of the pyrrolidine ring. The (2S) configuration indicates the stereochemistry of the molecule, specifying that the substituent at the 2-position of the pyrrolidine ring is in the S (sinister, left) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-methylfuran-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed to reduce the Schiff base intermediate, and the process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5-methylfuran-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-methylfuran-2(5H)-one.

    Reduction: Formation of (2S)-2-(5-methylfuran-2-yl)piperidine.

    Substitution: Formation of halogenated derivatives such as 5-bromo-2-(5-methylfuran-2-yl)pyrrolidine.

Scientific Research Applications

(2S)-2-(5-methylfuran-2-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(5-methylfuran-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(5-methylthiophen-2-yl)pyrrolidine: Similar structure with a thiophene ring instead of a furan ring.

    (2S)-2-(5-methylpyridin-2-yl)pyrrolidine: Similar structure with a pyridine ring instead of a furan ring.

    (2S)-2-(5-methylbenzofuran-2-yl)pyrrolidine: Similar structure with a benzofuran ring instead of a furan ring.

Uniqueness

(2S)-2-(5-methylfuran-2-yl)pyrrolidine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the molecule

Properties

CAS No.

1039033-93-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2S)-2-(5-methylfuran-2-yl)pyrrolidine

InChI

InChI=1S/C9H13NO/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3/t8-/m0/s1

InChI Key

LGGXPKQFJZIICN-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CCCN2

Canonical SMILES

CC1=CC=C(O1)C2CCCN2

Origin of Product

United States

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